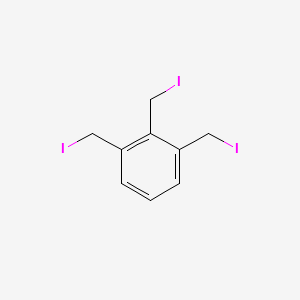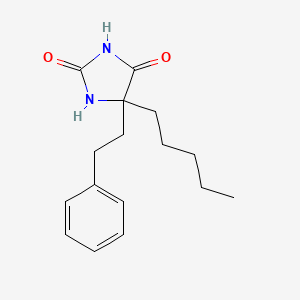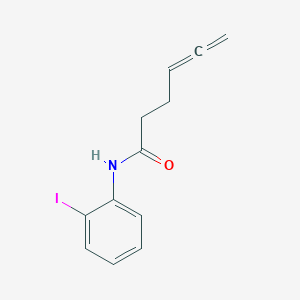
1,2,8-Trifluoro-7-propylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8-Trifluoro-7-propylnaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of three fluorine atoms and a propyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trifluoro-7-propylnaphthalene typically involves electrophilic fluorination of a naphthalene derivative. One common method includes the use of a fluorinating agent in an organic solvent, followed by reduction with a reducing agent . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,8-Trifluoro-7-propylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated naphthoquinones, hydrogenated naphthalenes, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,8-Trifluoro-7-propylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,2,8-Trifluoro-7-propylnaphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural configuration and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,8-Trifluoronaphthalene: Lacks the propyl group, leading to different reactivity and applications.
1,2,7-Trifluoro-8-propylnaphthalene: Positional isomer with similar properties but different spatial arrangement.
1,2,8-Trifluoro-7-methylnaphthalene: Contains a methyl group instead of a propyl group, affecting its chemical behavior.
Uniqueness
1,2,8-Trifluoro-7-propylnaphthalene is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
845268-13-5 |
|---|---|
Molekularformel |
C13H11F3 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
1,2,8-trifluoro-7-propylnaphthalene |
InChI |
InChI=1S/C13H11F3/c1-2-3-9-5-4-8-6-7-10(14)13(16)11(8)12(9)15/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
SNFRZFDLQQAMHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=C(C=C1)C=CC(=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)


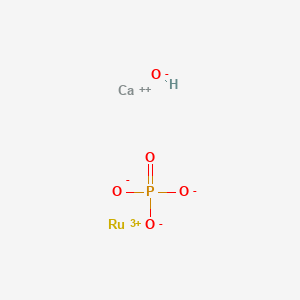

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)

![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
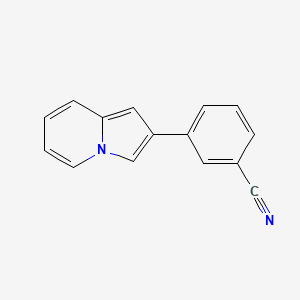
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
